molecular formula C15H20N4O3 B15119700 5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine

5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B15119700
M. Wt: 304.34 g/mol
InChI Key: QGRBRMDRDZGAPA-UHFFFAOYSA-N
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Description

5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring linked to an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized through condensation reactions involving suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyridine
  • 5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrazine

Uniqueness

The uniqueness of 5-Methoxy-2-({1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine lies in its specific substitution pattern and the presence of both oxazole and piperidine rings. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

4-[[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3-oxazole

InChI

InChI=1S/C15H20N4O3/c1-11-14(18-10-21-11)9-19-5-3-12(4-6-19)22-15-16-7-13(20-2)8-17-15/h7-8,10,12H,3-6,9H2,1-2H3

InChI Key

QGRBRMDRDZGAPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)CN2CCC(CC2)OC3=NC=C(C=N3)OC

Origin of Product

United States

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